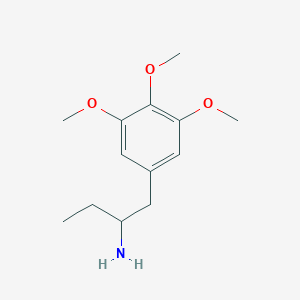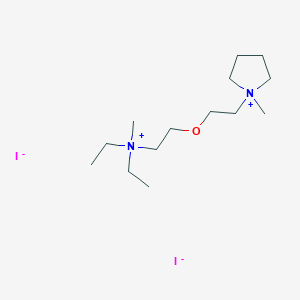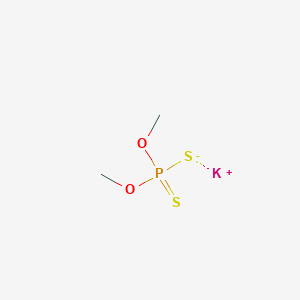
2,5-Bis(3-pyridyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(3-pyridyl)-1,3,4-oxadiazole (BPO) is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical and biological properties. BPO has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In
Mecanismo De Acción
The mechanism of action of 2,5-Bis(3-pyridyl)-1,3,4-oxadiazole is not fully understood, but it is believed to involve the coordination of 2,5-Bis(3-pyridyl)-1,3,4-oxadiazole with metal ions, which leads to the formation of a complex that can interact with biological molecules. 2,5-Bis(3-pyridyl)-1,3,4-oxadiazole has been shown to bind to copper(II) ions, which can lead to the generation of reactive oxygen species (ROS) and DNA damage, ultimately resulting in cell death.
Efectos Bioquímicos Y Fisiológicos
2,5-Bis(3-pyridyl)-1,3,4-oxadiazole has been shown to exhibit a range of biochemical and physiological effects, depending on the concentration and context of its use. In vitro studies have shown that 2,5-Bis(3-pyridyl)-1,3,4-oxadiazole can induce apoptosis in cancer cells, inhibit bacterial growth, and inhibit fungal growth. In vivo studies have shown that 2,5-Bis(3-pyridyl)-1,3,4-oxadiazole can reduce tumor growth and improve survival rates in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,5-Bis(3-pyridyl)-1,3,4-oxadiazole is its versatility, as it can be used in a variety of applications, including medicinal chemistry, materials science, and analytical chemistry. 2,5-Bis(3-pyridyl)-1,3,4-oxadiazole is also relatively easy to synthesize and purify, making it accessible to researchers with different levels of expertise. However, 2,5-Bis(3-pyridyl)-1,3,4-oxadiazole has some limitations, including its potential toxicity and limited solubility in water, which can make it challenging to work with in certain contexts.
Direcciones Futuras
There are many potential future directions for research on 2,5-Bis(3-pyridyl)-1,3,4-oxadiazole, including the development of new synthetic methods, the exploration of its biological activity in different contexts, and the optimization of its properties for specific applications. Some possible areas of future research include the use of 2,5-Bis(3-pyridyl)-1,3,4-oxadiazole as a fluorescent probe for the detection of other biomolecules, the synthesis of new 2,5-Bis(3-pyridyl)-1,3,4-oxadiazole derivatives with improved solubility and biological activity, and the development of 2,5-Bis(3-pyridyl)-1,3,4-oxadiazole-based materials with novel properties.
Conclusion
2,5-Bis(3-pyridyl)-1,3,4-oxadiazole is a versatile and promising compound that has attracted significant attention in the scientific community. Its unique chemical and biological properties make it a valuable tool for researchers in various fields, and its potential applications are numerous. As research on 2,5-Bis(3-pyridyl)-1,3,4-oxadiazole continues to advance, it is likely that new and exciting discoveries will be made, further expanding our understanding of this fascinating compound.
Métodos De Síntesis
2,5-Bis(3-pyridyl)-1,3,4-oxadiazole can be synthesized through a variety of methods, including the reaction of 3-pyridyl hydrazine with malononitrile, the reaction of 3-pyridyl hydrazine with ethyl cyanoacetate, and the reaction of 3-pyridyl hydrazine with ethyl cyanoacetate and acetic anhydride. The most commonly used method involves the reaction of 3-pyridyl hydrazine with malononitrile in the presence of a catalyst, such as triethylamine or piperidine. The resulting product is then purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
2,5-Bis(3-pyridyl)-1,3,4-oxadiazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 2,5-Bis(3-pyridyl)-1,3,4-oxadiazole has been shown to exhibit anticancer, antibacterial, and antifungal activity. In materials science, 2,5-Bis(3-pyridyl)-1,3,4-oxadiazole has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and luminescent materials. In analytical chemistry, 2,5-Bis(3-pyridyl)-1,3,4-oxadiazole has been used as a fluorescent probe for the detection of metal ions and amino acids.
Propiedades
Número CAS |
15420-57-2 |
|---|---|
Nombre del producto |
2,5-Bis(3-pyridyl)-1,3,4-oxadiazole |
Fórmula molecular |
C12H8N4O |
Peso molecular |
224.22 g/mol |
Nombre IUPAC |
2,5-dipyridin-3-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C12H8N4O/c1-3-9(7-13-5-1)11-15-16-12(17-11)10-4-2-6-14-8-10/h1-8H |
Clave InChI |
DTUMGCJGZSNWCF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C2=NN=C(O2)C3=CN=CC=C3 |
SMILES canónico |
C1=CC(=CN=C1)C2=NN=C(O2)C3=CN=CC=C3 |
Otros números CAS |
15420-57-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(5-Methoxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromen-10-yl)ethanone](/img/structure/B91538.png)









